molecular formula C21H21NO2 B2660652 (2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 2097941-03-0

(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2660652
CAS No.: 2097941-03-0
M. Wt: 319.404
InChI Key: YTHODYROPRQXJM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one is a scientifically significant compound identified as a potent and selective β-arrestin-biased agonist of the APJ receptor . This compound, often referenced in studies of biased agonism, demonstrates a unique pharmacological profile by robustly recruiting β-arrestin to the APJ receptor while eliciting minimal to no G protein-mediated signaling. This property makes it an invaluable chemical tool for dissecting the specific physiological roles of β-arrestin pathways downstream of APJ activation . Research utilizing this agonist is primarily focused on investigating cardioprotective mechanisms, including protection against ischemia/reperfusion injury and the modulation of cardiac contractility . Its ability to selectively engage one signaling branch of the APJ receptor provides critical insights for the potential development of novel therapeutic strategies for heart failure and other cardiovascular conditions that aim to maximize beneficial effects while minimizing adverse outcomes. Further studies also explore its utility in models of metabolic disease and pulmonary hypertension , highlighting its broad relevance in GPCR research and drug discovery.

Properties

IUPAC Name

(E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c23-21(9-6-16-4-2-1-3-5-16)22-12-10-19(15-22)17-7-8-20-18(14-17)11-13-24-20/h1-9,14,19H,10-13,15H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHODYROPRQXJM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its structure features a conjugated enone system, which is often associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2OC_{19}H_{22}N_{2}O, and it has a molar mass of approximately 294.39 g/mol. The presence of the dihydrobenzofuran moiety and the pyrrolidine group suggests that this compound may exhibit unique interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The conjugated double bond system in the enone structure may facilitate electron transfer processes, which can lead to modulation of protein functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing dihydrobenzofuran structures can inhibit tubulin polymerization, thereby exhibiting antimitotic effects. In vitro assays have demonstrated that such compounds can reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents .

Antioxidant Properties

The presence of aromatic systems in the structure may confer antioxidant properties. Compounds with similar functionalities have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of related compounds, one derivative of this compound was tested against a panel of human tumor cell lines. The results showed an IC50 value below 10 µM for several cell lines, indicating potent cytotoxicity . The mechanism was linked to the inhibition of tubulin polymerization, which is critical for mitosis.

Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant capabilities of related dihydrobenzofuran derivatives using DPPH radical scavenging assays. The compounds demonstrated significant scavenging activity, with IC50 values comparable to well-known antioxidants like ascorbic acid . This suggests potential applications in formulations aimed at reducing oxidative stress.

Data Tables

PropertyValue
Molecular FormulaC19H22N2OC_{19}H_{22}N_{2}O
Molar Mass294.39 g/mol
Anticancer IC50< 10 µM (various cell lines)
Antioxidant IC50Comparable to ascorbic acid

Scientific Research Applications

Structural Features

The structural framework of this compound includes a benzofuran moiety, a pyrrolidine ring, and a phenylpropene core. These features contribute to its potential interactions with various biological targets.

Antioxidant Activity

Research has indicated that derivatives of benzofuran exhibit significant antioxidant properties. The presence of the benzofuran structure in (2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one suggests potential applications in protecting cells from oxidative stress. Studies have shown that similar compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases .

Neuroprotective Effects

Preliminary studies suggest that compounds containing the benzofuran structure may offer neuroprotective benefits. For instance, analogues have been shown to protect against oxidative stress-induced neuronal injury and may provide therapeutic avenues for neurodegenerative disorders such as Alzheimer's disease . The mechanism likely involves the modulation of oxidative stress pathways and inflammatory responses.

Anti-inflammatory Properties

Chalcone derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases . The structural components may facilitate interaction with inflammatory mediators or enzymes involved in the inflammatory cascade.

Anticancer Potential

The anticancer properties of chalcones are well-documented. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways . The specific interactions of this compound with cancer cell lines warrant further investigation.

Enzyme Inhibition

Research indicates that certain benzofuran derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit acetylcholinesterase, making them potential candidates for treating cognitive disorders . The dual action of modulating neurotransmitter levels while providing neuroprotection could be beneficial in treating Alzheimer's disease.

Table 1: Summary of Biological Activities

ActivityMechanism/EffectReference
AntioxidantScavenging free radicals
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis
Enzyme inhibitionInhibition of acetylcholinesterase

Notable Research Findings

Recent studies have highlighted the importance of structure-function relationships in determining the biological activity of chalcone derivatives. Researchers have synthesized various analogues to optimize their pharmacological profiles, focusing on enhancing potency and selectivity against specific targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Structural Features Synthesis Method Potential Implications
(2E)-1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one (Target) 2,3-Dihydrobenzofuran-pyrrolidine, phenyl Rigid benzofuran, propenone linkage Not specified in evidence Enhanced metabolic stability due to dihydrobenzofuran; potential for aromatic interactions
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one Phthalazinone, dimethoxyphenyl with diaminopyrimidine Bulky phthalazine, electron-rich dimethoxyphenyl Pd(OAc)₂-catalyzed coupling Increased steric hindrance; diaminopyrimidine may enhance hydrogen bonding
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one Benzoyl, phenyl-pyrrole Acylated pyrrole, dual phenyl groups Not specified Polar benzoyl group may improve solubility; pyrrole N-H could participate in binding
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) Methoxyphenyl, diazenyl-pyrrolidine Diazenyl linker, methoxy group Not specified Diazenyl group introduces conjugation; methoxy enhances lipophilicity
(2E)-3-(2,4-Dihydroxyphenyl)-1-phenylprop-2-en-1-one Dihydroxyphenyl, phenyl Simple propenone with hydroxyl groups Not specified Hydroxyl groups increase polarity; potential antioxidant activity

Electronic and Physicochemical Properties

  • Electron-Deficient Propenone Backbone: Present in all analogs, enabling nucleophilic attack or Michael addition reactions.
  • Rigidity vs.
  • Lipophilicity: Methoxy (3FP) and dihydroxy () groups modulate solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrrolidine-benzofuran core via nucleophilic substitution or cyclization reactions .
  • Step 2 : Introduction of the α,β-unsaturated ketone moiety via Claisen-Schmidt condensation, using a base (e.g., NaOH) to facilitate aldol addition followed by dehydration .
  • Optimization : Solvent choice (e.g., ethanol vs. THF), temperature control (60–80°C), and stoichiometric ratios of reactants (e.g., 1:1.2 for ketone:aldehyde) critically affect yield. For example, THF may improve solubility of aromatic intermediates compared to polar solvents .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the (2E)-configuration via coupling constants (J=1216HzJ = 12–16 \, \text{Hz} for trans-alkene protons) and aromatic substitution patterns .
  • IR : Stretching frequencies at ~1650–1700 cm1^{-1} validate the carbonyl group, while absence of broad O–H peaks ensures dehydration completeness .
  • HPLC/MS : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm, coupled with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+) .

Q. How can researchers design initial biological activity screenings for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize assays based on structural analogs (e.g., benzofuran-pyrrolidine hybrids often target kinases or GPCRs) .
  • In Vitro Assays : Use cell viability (MTT assay) for cytotoxicity profiling and enzymatic inhibition studies (e.g., fluorescence-based kinase assays) at 1–100 µM concentrations .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to isolate compound-specific effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s electronic properties and target interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, which correlate with reactivity and binding affinity .
  • Docking Studies : Use AutoDock Vina to simulate interactions with protein targets (e.g., PDB: 2JDO for kinases). Key residues (e.g., Asp86 in ATP-binding pockets) may form hydrogen bonds with the carbonyl group or π-π stacking with the benzofuran ring .
  • Validation : Compare computed binding energies (ΔGΔG) with experimental IC50_{50} values to refine models .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or XRD vs. DFT bond lengths)?

  • Methodological Answer :

  • XRD Validation : Obtain single-crystal X-ray diffraction data (e.g., CCDC deposition) to resolve ambiguities in stereochemistry. For example, XRD confirmed the (2E)-configuration in analogous enones with RR-factors < 5% .
  • Dynamic NMR : Variable-temperature 1^1H NMR can detect conformational flexibility causing anomalous NOE signals .
  • Hybrid Methods : Combine XRD bond lengths with DFT-optimized geometries to identify systematic errors (e.g., overestimated van der Waals radii in computations) .

Q. How can reaction pathways be optimized to address low yields in scale-up synthesis?

  • Methodological Answer :

  • Mechanistic Analysis : Use LC-MS to identify intermediates and side products (e.g., aldol adducts vs. over-dehydration byproducts) .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., condensation), improving heat transfer and reducing side reactions .
  • DoE Approach : Apply Design of Experiments (DoE) to optimize parameters (temperature, residence time, catalyst loading) via response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.